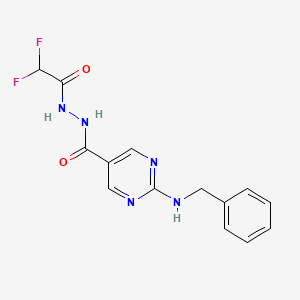

Hdac6-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13F2N5O2 |

|---|---|

Molecular Weight |

321.28 g/mol |

IUPAC Name |

2-(benzylamino)-N'-(2,2-difluoroacetyl)pyrimidine-5-carbohydrazide |

InChI |

InChI=1S/C14H13F2N5O2/c15-11(16)13(23)21-20-12(22)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,20,22)(H,21,23)(H,17,18,19) |

InChI Key |

WAERNYVSQGAOPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C(=O)NNC(=O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HDAC6 Inhibitors: A Focus on Tubastatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase 6 (HDAC6) inhibitors, with a specific focus on the well-characterized and selective inhibitor, Tubastatin A. This document details the molecular interactions, downstream signaling effects, and cellular consequences of HDAC6 inhibition, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways.

Introduction to HDAC6 and Its Inhibition

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1] Unlike other HDACs that predominantly target histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[2][3] This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes, including cell motility, protein quality control, and signal transduction.[3][4]

The inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][5] Selective HDAC6 inhibitors are designed to modulate these cellular processes without the broader effects associated with pan-HDAC inhibitors.

Mechanism of Action of Tubastatin A

Tubastatin A is a potent and highly selective inhibitor of HDAC6.[3] Its mechanism of action is centered on its ability to bind to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target substrates.

Molecular Target: HDAC6

HDAC6 possesses two catalytic domains and a zinc-finger ubiquitin-binding domain.[5] Tubastatin A exerts its inhibitory effect by chelating the zinc ion within the catalytic site of HDAC6, a common mechanism for hydroxamic acid-based HDAC inhibitors. This action blocks the enzymatic activity of HDAC6, leading to the hyperacetylation of its substrates.[6]

Key Substrates and Downstream Effects

The primary and most well-studied substrate of HDAC6 is α-tubulin.[2] By inhibiting HDAC6, Tubastatin A leads to the accumulation of acetylated α-tubulin.[3] This has profound effects on microtubule stability and function, impacting intracellular transport and cell migration.[3]

Another critical substrate of HDAC6 is the heat shock protein 90 (Hsp90).[2] Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity.[2] Inhibition of HDAC6 by compounds like Tubastatin A leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of its client proteins, many of which are implicated in cancer pathogenesis.[7]

Other notable substrates of HDAC6 include cortactin, which is involved in actin cytoskeleton dynamics, and peroxiredoxin, an antioxidant enzyme.[3]

Quantitative Data

The following tables summarize the key quantitative data for Tubastatin A, providing insights into its potency and selectivity.

| Parameter | Value | Notes | Reference |

| HDAC6 IC50 | 15 nM | In a cell-free assay. | [3][8][9][10] |

| Selectivity | >1000-fold vs. other HDACs | Exception: 57-fold selective over HDAC8. | [3][9][10] |

| HDAC8 IC50 | 0.9 µM | [6] | |

| Cellular Activity | Induces α-tubulin hyperacetylation at 2.5 µM | In primary cortical neuron cultures. | [6] |

| Neuroprotection | Dose-dependent protection at 5-10 µM | In a model of oxidative stress in primary cortical neurons. | [6] |

Table 1: Potency and Selectivity of Tubastatin A

Signaling Pathways Modulated by HDAC6 Inhibition

Inhibition of HDAC6 by Tubastatin A impacts several key signaling pathways that regulate cellular function.

Microtubule Dynamics and Intracellular Transport

As the primary tubulin deacetylase, HDAC6 plays a pivotal role in regulating microtubule-dependent processes.[3] Inhibition by Tubastatin A leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability and enhanced binding of motor proteins like kinesin and dynein.[3] This can restore deficits in axonal transport observed in neurodegenerative diseases.

Protein Quality Control and Aggresome Formation

HDAC6 is a key player in the cellular response to misfolded protein stress. It facilitates the formation of aggresomes, which are cellular inclusions that sequester misfolded protein aggregates for subsequent clearance by autophagy.[4] This process is dependent on the ubiquitin-binding function of HDAC6 and an intact microtubule network. By modulating microtubule dynamics, HDAC6 inhibitors can impact the clearance of protein aggregates.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the mechanism of action of HDAC6 inhibitors like Tubastatin A.

HDAC Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HDAC enzymes.

Protocol:

-

Recombinant human HDAC enzymes (e.g., HDAC6, HDAC1, HDAC8) are used.

-

A fluorogenic peptide substrate derived from p53 (RHKKAc) is commonly employed for HDAC1, 2, 3, 6, 10, and 11. For HDAC8, a diacylated peptide may be used.

-

The inhibitor (e.g., Tubastatin A) is serially diluted and incubated with the enzyme and substrate.

-

The reaction is stopped, and the fluorescence generated from the deacetylated substrate is measured.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[11]

Western Blotting for Acetylated Proteins

Objective: To assess the cellular activity of an HDAC6 inhibitor by measuring the acetylation levels of its substrates.

Protocol:

-

Culture cells (e.g., primary cortical neurons, cancer cell lines) and treat with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

-

Quantify band intensities to determine the relative increase in protein acetylation.

Immunofluorescence for Cellular Localization and Microtubule Structure

Objective: To visualize the effects of HDAC6 inhibition on the cytoskeleton and protein localization.

Protocol:

-

Grow cells on coverslips and treat with the HDAC6 inhibitor or vehicle.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against acetylated α-tubulin and other proteins of interest.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Mount the coverslips and visualize the cells using fluorescence microscopy.

Conclusion

Tubastatin A, as a representative selective HDAC6 inhibitor, exerts its effects primarily through the hyperacetylation of non-histone protein substrates in the cytoplasm. Its profound impact on microtubule dynamics and protein quality control pathways underscores the therapeutic potential of targeting HDAC6 in a variety of disease contexts. The experimental protocols outlined in this guide provide a framework for the continued investigation of HDAC6 inhibitors and their complex mechanisms of action. This in-depth understanding is crucial for the development of novel and more effective therapeutics targeting this unique enzyme.

References

- 1. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 - Wikipedia [en.wikipedia.org]

- 5. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

Hdac6-IN-21: A Technical Guide to a Novel Irreversible HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Hdac6-IN-21, a novel, selective, and essentially irreversible inhibitor of Histone Deacetylase 6 (HDAC6). This compound, also identified as compound 6 in the primary literature, belongs to a class of difluoromethyl-1,3,4-oxadiazoles (DFMOs) that act as mechanism-based inhibitors of HDAC6.[1] This guide will cover its mechanism of action, inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound distinguishes itself from traditional HDAC inhibitors, many of which utilize a hydroxamic acid zinc-binding group that can be associated with genotoxicity.[1] The difluoromethyl-1,3,4-oxadiazole moiety of this compound serves as a key pharmacophore that undergoes a unique bioactivation process within the HDAC6 active site.

Biochemical and crystallographic studies have revealed that this compound acts as a tight-binding inhibitor that follows a two-step, slow-binding mechanism.[1] The proposed mechanism involves the enzymatic attack of the zinc-bound water molecule on the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group. This is followed by a ring-opening of the oxadiazole, which results in the formation of a deprotonated difluoroacetylhydrazide. This resulting species forms a strong anionic coordination with the zinc ion in the active site, and the difluoromethyl group binds within a specific pocket (the P571 pocket), leading to an essentially irreversible inhibition of HDAC6.[1]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound (compound 6 ) have been evaluated against a panel of human HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a related analog.

| Compound | hHDAC1 (μM) | hHDAC2 (μM) | hHDAC3/NCoR2 (μM) | hHDAC4 (μM) | hHDAC5 (μM) | hHDAC6 (nM) | hHDAC7 (μM) | hHDAC8 (μM) | hHDAC9 (μM) | hHDAC10 (μM) | hHDAC11 (μM) |

| This compound (6) | >50 | >50 | >50 | >50 | >50 | 16 ± 2 | >50 | >50 | >50 | >50 | >50 |

| Analog Compound 7 | >50 | >50 | >50 | >50 | >50 | 7.0 ± 0.9 | >50 | >50 | >50 | >50 | >50 |

Data sourced from König B, et al. J Med Chem. 2023.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Synthesis of this compound (Compound 6)

A detailed, step-by-step synthesis protocol for this compound and its analogs can be found in the supporting information of the primary publication by König B, et al. in the Journal of Medicinal Chemistry, 2023. The general synthetic scheme involves the formation of the difluoromethyl-1,3,4-oxadiazole core followed by coupling with appropriate side chains.

Biochemical HDAC Inhibition Assay

This protocol is adapted from standard fluorogenic HDAC activity assays.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3/NCoR2, 4, 5, 6, 7, 8, 9, 10, 11)

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the HDAC enzyme solution to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further 15 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Tubulin Acetylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.[2][3]

Materials:

-

Human cell line (e.g., HeLa or SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in tubulin acetylation.

Washout Experiment for Irreversibility

This experiment assesses the reversibility of inhibition by removing the inhibitor and measuring the recovery of enzyme activity.[4][5]

Procedure:

-

Treat cells with a high concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 2 hours).

-

Remove the medium containing the inhibitor.

-

Wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound compound.

-

Add fresh, inhibitor-free medium to the cells and incubate for various time points (e.g., 0, 4, 12, 24 hours).

-

At each time point, lyse the cells and perform an in-cell tubulin acetylation assay (as described above) to assess the level of acetylated α-tubulin.

-

A sustained high level of acetylated α-tubulin after washout indicates irreversible or very slowly reversible inhibition.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and relevant cellular pathways affected by HDAC6 inhibition.

Caption: Mechanism of this compound irreversible inhibition.

Caption: Workflow for this compound characterization.

Caption: Cellular pathways affected by HDAC6 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Hdac6-IN-21 in Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic enzyme and a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. A key function of HDAC6 is the deacetylation of α-tubulin, a post-translational modification that plays a pivotal role in regulating microtubule stability and dynamics, and consequently, essential cellular processes such as intracellular transport. While the specific inhibitor Hdac6-IN-21 is available as a research tool, detailed public-domain data on its direct effects on tubulin acetylation, including quantitative analyses and specific experimental protocols, remains unpublished.

This technical guide provides a comprehensive overview of the well-established role of HDAC6 as a tubulin deacetylase and the general effects of its inhibition on tubulin acetylation, drawing upon data from widely studied HDAC6 inhibitors. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of targeting HDAC6-mediated tubulin deacetylation.

The HDAC6-Tubulin Axis: A Core Cellular Regulatory Mechanism

HDAC6 is a unique member of the class IIb histone deacetylases, primarily localized in the cytoplasm. It possesses two catalytic domains and a zinc-finger ubiquitin-binding domain.[1] One of its most well-characterized non-histone substrates is α-tubulin, a key component of microtubules. HDAC6 specifically removes the acetyl group from the lysine 40 (K40) residue of α-tubulin.[2]

This deacetylation activity is counteracted by α-tubulin acetyltransferases (α-TATs), establishing a dynamic equilibrium that dictates the acetylation status of the microtubule network. Increased tubulin acetylation is generally associated with more stable and flexible microtubules, which are crucial for the processive movement of motor proteins like kinesin and dynein that transport vital cellular cargo.[3]

The signaling pathway is a direct enzymatic interaction:

Caption: The dynamic regulation of α-tubulin acetylation by HDAC6 and α-TAT.

This compound: A Probe for a Promising Target

This compound is commercially available as a research chemical and is described as an inhibitor of HDAC6. However, as of the latest available information, there are no peer-reviewed publications detailing its specific activity, selectivity, or its precise effects on tubulin acetylation in cellular or in vivo models. The lack of published data means that quantitative metrics such as IC50 for tubulin acetylation, optimal concentrations for cell-based assays, and detailed experimental protocols specifically for this compound are not publicly available.

Researchers utilizing this compound are encouraged to perform initial dose-response experiments to determine its effective concentration for increasing tubulin acetylation in their specific experimental system. Western blotting for acetylated α-tubulin is the standard method for this assessment.

General Effects of HDAC6 Inhibition on Tubulin Acetylation: A Data-Driven Overview

While specific data on this compound is lacking, extensive research on other selective HDAC6 inhibitors, such as Tubastatin A and ACY-1215, provides a clear picture of the consequences of blocking HDAC6 activity. Inhibition of HDAC6 consistently leads to a significant increase in the level of acetylated α-tubulin.

Quantitative Data from Studies with Established HDAC6 Inhibitors

The following table summarizes the typical effects of well-characterized HDAC6 inhibitors on tubulin acetylation. It is important to note that these values are context-dependent and can vary based on the cell type, inhibitor concentration, and duration of treatment.

| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (Approx.) | Reference Context |

| Tubastatin A | Cortical Neurons | 1 µM | 24 hours | Significant increase observed | Amelioration of axonal transport deficits[4] |

| ACY-1215 | - | 10-30 µM | 4 hours | Clear dose-response effect | Novel HDAC6 inhibitors study[5] |

| Trichostatin A (TSA) | 293T or NIH-3T3 cells | Various | 30 min, 1h, 4h | Dose-dependent increase | Pharmacological inhibition of HDAC6[2] |

Experimental Protocols for Assessing Tubulin Acetylation

To aid researchers in their investigations, we provide a generalized protocol for assessing the effect of an HDAC6 inhibitor on tubulin acetylation. This protocol is based on standard molecular biology techniques and should be optimized for the specific experimental setup.

Cell Culture and Treatment

-

Cell Seeding: Plate cells of interest at an appropriate density in a multi-well plate to allow for optimal growth and treatment.

-

Inhibitor Preparation: Prepare a stock solution of the HDAC6 inhibitor (e.g., this compound) in a suitable solvent, such as DMSO. Prepare serial dilutions to determine the optimal concentration.

-

Treatment: Once cells have reached the desired confluency, treat them with varying concentrations of the HDAC6 inhibitor or vehicle control (DMSO) for a predetermined duration (e.g., 4, 12, or 24 hours).

Western Blot Analysis for Acetylated Tubulin

This workflow outlines the key steps in assessing changes in tubulin acetylation via Western blotting.

Caption: Standard workflow for Western blot analysis of tubulin acetylation.

Detailed Steps:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.

Conclusion and Future Directions

Inhibition of HDAC6 and the subsequent increase in tubulin acetylation represent a compelling therapeutic strategy for various diseases. While this compound is a tool available to probe this mechanism, the lack of specific published data necessitates that researchers conduct their own characterization of its effects. The methodologies and background information provided in this guide, based on the wealth of knowledge from other HDAC6 inhibitors, offer a solid foundation for such investigations. Future studies are crucial to fully elucidate the pharmacological profile of this compound and its potential as a selective modulator of tubulin acetylation.

References

- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Hdac6-IN-21 and its Impact on Aggresome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular process of aggresome formation is a critical quality control mechanism for managing the accumulation of misfolded and aggregated proteins. A key regulator of this pathway is Histone Deacetylase 6 (HDAC6), a unique, predominantly cytoplasmic enzyme. This technical guide delves into the pivotal role of HDAC6 in orchestrating the collection and transport of protein aggregates to the aggresome, a perinuclear inclusion body. We will explore the molecular mechanisms underpinning HDAC6's function, including its interaction with ubiquitinated proteins and the dynein motor complex. Furthermore, this guide will detail the anticipated impact of Hdac6-IN-21, an irreversible inhibitor of HDAC6, on the aggresome formation pathway. By inhibiting HDAC6, this compound is expected to disrupt the crucial steps of aggregate recognition and transport, leading to a failure in proper aggresome formation. This document provides in-depth experimental protocols for studying aggresome formation and presents quantitative data in structured tables to facilitate a comprehensive understanding for researchers in drug development and cellular biology.

The Role of HDAC6 in Aggresome Formation

When the ubiquitin-proteasome system is overwhelmed, misfolded proteins accumulate and form aggregates throughout the cytoplasm. To mitigate the toxicity of these aggregates, cells employ a specialized pathway to sequester them into a single, perinuclear inclusion body known as the aggresome.[1] HDAC6 is a central figure in this process, acting as a critical linker molecule that bridges protein aggregates with the cellular transport machinery.[2][3]

HDAC6 possesses a unique zinc-finger ubiquitin-binding domain (ZnF-UBD) that specifically recognizes and binds to polyubiquitinated proteins.[4][5][6] This interaction is a crucial first step in identifying and earmarking protein aggregates for disposal. Once bound to the ubiquitinated cargo, HDAC6 utilizes another distinct domain to engage with the dynein motor complex, a molecular motor that traffics cargo along microtubules.[7][8] This trimolecular complex—comprising the aggregated protein, HDAC6, and the dynein motor—is then actively transported towards the microtubule-organizing center (MTOC), where the aggresome forms.[7][9] Cells deficient in HDAC6 exhibit a failure to clear protein aggregates and are unable to form aggresomes properly, highlighting the indispensable role of this enzyme.[2]

Signaling Pathway of HDAC6-Mediated Aggresome Formation

Caption: HDAC6-mediated aggresome formation pathway and the inhibitory action of this compound.

This compound: An Irreversible Inhibitor of HDAC6

This compound is characterized as an irreversible inhibitor of histone deacetylase 6.[10] While specific studies on the direct impact of this compound on aggresome formation are not yet available, its mechanism of action allows for a clear prediction of its effects. By irreversibly inhibiting the enzymatic and likely the protein-binding functions of HDAC6, this compound is expected to phenocopy the effects of HDAC6 deletion or knockdown.

The primary consequence of this compound treatment would be the disruption of the recognition and transport of ubiquitinated protein aggregates. The inhibition of HDAC6 would prevent it from binding to these aggregates, effectively uncoupling them from the dynein motor complex. As a result, the microtubule-dependent transport to the MTOC would be halted, leading to a failure in aggresome formation. Instead, small protein aggregates would likely remain dispersed throughout the cytoplasm, potentially increasing cellular toxicity.

Quantitative Data on the Impact of HDAC6 Inhibition on Aggresome Formation

The following table summarizes quantitative data from studies investigating the impact of HDAC6 modulation on aggresome formation. These data provide a baseline for understanding the expected efficacy of an inhibitor like this compound.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| HeLa | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with HDAC6 aggresomes (MG132-induced) | Control: 26.6%, RanBPM shRNA: 9.5% | [11] |

| HeLa | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with dynein-containing aggresomes (MG132-induced) | Control: 38.3%, RanBPM shRNA: 18.5% | [11] |

| HEK293 | RanBPM shRNA (impairs HDAC6 function) | Percentage of cells with HDAC6 aggresomes (MG132-induced) | Control: 75.0%, RanBPM shRNA: reduced | [11] |

| PC-12 | HDAC6 deficiency (MPP+-induced α-synuclein aggregation) | Formation of aggresome-like bodies | HDAC6 deficiency blocked the formation of aggresome-like bodies | [12] |

Experimental Protocols

Induction of Aggresome Formation

A common method to induce aggresome formation in cell culture is to inhibit the proteasome, leading to an accumulation of ubiquitinated, misfolded proteins.

Materials:

-

Cell culture medium

-

Plates or coverslips for cell culture

-

Proteasome inhibitor (e.g., MG-132, bortezomib, epoxomicin)[1]

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells to an appropriate density on plates or coverslips and allow them to adhere overnight.

-

Prepare a working solution of the proteasome inhibitor in cell culture medium. A typical concentration for MG-132 is 5-10 µM.[11][13]

-

Remove the existing medium from the cells and replace it with the medium containing the proteasome inhibitor.

-

Incubate the cells for a period of 12-24 hours to allow for the accumulation of protein aggregates and the formation of aggresomes.[11][13]

-

Proceed with the chosen method for aggresome detection.

Detection and Quantification of Aggresomes

Aggresomes can be detected and quantified using immunofluorescence microscopy or specialized fluorescent dyes that bind to aggregated proteins.

Materials:

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-ubiquitin, anti-HDAC6, anti-vimentin)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

After inducing aggresome formation, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-30 minutes.[14]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 20-60 minutes.[14]

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[14]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[14]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Aggresomes will appear as a bright, perinuclear focus of fluorescence.

-

Quantify the percentage of cells with aggresomes by counting at least 100 cells per condition in multiple random fields.

Materials:

-

Aggresome detection kit (e.g., from Abcam or Enzo Life Sciences) containing a specific fluorescent dye.[13][15]

-

Fixative and permeabilization reagents (if required by the kit protocol).

-

PBS

Protocol:

-

Induce aggresome formation as described in section 4.1.

-

Follow the manufacturer's protocol for the specific aggresome detection kit. This typically involves fixing and permeabilizing the cells, followed by incubation with the fluorescent dye.[15]

-

The dye will become fluorescent upon binding to the aggregated proteins within the aggresome.

-

Visualize and quantify the aggresomes as described for immunofluorescence. The Aggresome Propensity Factor (APF) can be calculated based on the mean fluorescence intensity (MFI) of treated versus control cells.[15]

Experimental Workflow for Assessing this compound's Impact

Caption: A typical experimental workflow to evaluate the effect of this compound on aggresome formation.

Conclusion

HDAC6 is a critical mediator of aggresome formation, a key cellular defense mechanism against the accumulation of toxic protein aggregates. Its dual ability to bind both ubiquitinated cargo and the dynein motor complex makes it an essential linker in the transport of these aggregates to the MTOC for sequestration. This compound, as an irreversible inhibitor of HDAC6, is poised to be a powerful tool for studying the intricacies of this pathway. The predicted outcome of this compound treatment is a significant impairment of aggresome formation, leading to the dispersal of protein aggregates throughout the cytoplasm. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other HDAC6 inhibitors on this fundamental cellular process, with important implications for diseases characterized by protein aggregation, such as neurodegenerative disorders and cancer.

References

- 1. Aggresome-aggrephagy transition process: getting closer to the functional roles of HDAC6 and BAG3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein aggregates are recruited to aggresome by histone deacetylase 6 via unanchored ubiquitin C termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification and Structure-Activity Relationship of HDAC6 Zinc-Finger Ubiquitin Binding Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Misfolded proteins:HDAC6:Dynein motor binds microtubule [reactome.org]

- 8. Reactome | PolyUb-Misfolded Proteins:HDAC6 bind dynein motor [reactome.org]

- 9. HDAC6 mediates an aggresome-like mechanism for NLRP3 and pyrin inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aggresome detection [bio-protocol.org]

- 15. abcam.com [abcam.com]

Preliminary Studies of Selective HDAC6 Inhibition in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology. Unlike other HDACs, HDAC6 is predominantly cytoplasmic and its substrates are primarily non-histone proteins involved in crucial cellular processes such as cell migration, protein quality control, and signaling.[1][2] Its unique biological functions and localization make it an attractive target for the development of selective inhibitors with potentially fewer side effects than pan-HDAC inhibitors.[3][4] This technical guide provides an in-depth overview of the preliminary studies of selective HDAC6 inhibitors in various cancer cell lines, with a focus on their anti-cancer effects, mechanisms of action, and the experimental approaches used for their evaluation. While specific data for the compound "Hdac6-IN-21" is not publicly available in peer-reviewed literature, this paper will utilize data from well-characterized and selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A, as representative examples to illustrate the therapeutic potential of this class of compounds.

Core Mechanism of Action of HDAC6 Inhibitors

HDAC6 plays a pivotal role in tumorigenesis through its influence on various non-histone proteins.[5] Its inhibition can lead to anti-cancer effects through several mechanisms:

-

Disruption of Chaperone Activity: HDAC6 deacetylates the chaperone protein Hsp90, which is essential for the stability and function of numerous oncoproteins. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of its client proteins, such as AKT and ERK.[1]

-

Induction of Apoptosis: Selective HDAC6 inhibitors have been shown to induce apoptosis in cancer cells.[6][7] This can occur through various mechanisms, including the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: Inhibition of HDAC6 can lead to cell cycle arrest, often at the G1/S or G2/M phase, by modulating the expression of cell cycle regulatory proteins like p21 and p27.[1][7]

-

Inhibition of Cell Motility and Invasion: By deacetylating α-tubulin and cortactin, HDAC6 regulates microtubule dynamics and actin cytoskeleton remodeling, which are critical for cell motility and invasion. HDAC6 inhibitors can disrupt these processes, thereby potentially inhibiting metastasis.[1]

-

Modulation of the Tumor Immune Microenvironment: HDAC6 is involved in regulating the expression of immune checkpoint proteins like PD-L1. Its inhibition can reduce PD-L1 expression, potentially enhancing anti-tumor immunity.[8]

Quantitative Data on Selective HDAC6 Inhibitors

The following tables summarize the in vitro efficacy of representative selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, across various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Ricolinostat (ACY-1215) against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 5 |

| HDAC1 | 58 |

| HDAC2 | 48 |

| HDAC3 | 51 |

| HDAC8 | 100 |

Data sourced from MedChemExpress and Selleck Chemicals product datasheets.[9][10]

Table 2: Anti-proliferative Activity (IC50) of Ricolinostat (ACY-1215) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MM1.S | Multiple Myeloma | 0.85 (EC50) | 72 |

| U87 | Glioblastoma | Not specified | Not specified |

| U251 | Glioblastoma | Not specified | Not specified |

| A375 | Melanoma | Not specified | 72 |

| Various Lymphoma Cell Lines | Non-Hodgkin Lymphoma | 1.51 - 8.65 | 48 |

Data compiled from various sources.[7][9]

Table 3: Inhibitory Activity (IC50) of Tubastatin A against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 15 | - |

| Other Isoforms (except HDAC8) | >15,000 | >1000-fold |

| HDAC8 | 855 | 57-fold |

Data sourced from Selleck Chemicals and MedChemExpress product datasheets.[11][12]

Table 4: Effects of Tubastatin A on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Concentration (µM) |

| MDA-MB-231 | Breast Cancer | Enhanced Apoptosis (in combination) | 4 |

| LN405 | Glioblastoma | Enhanced Temozolomide-induced apoptosis | 32.5 |

| T98G | Glioblastoma | Enhanced Temozolomide-induced apoptosis | 30 |

Data compiled from various sources.[13][14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate selective HDAC6 inhibitors.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2-3 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the HDAC6 inhibitor (e.g., Ricolinostat) for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]

Western Blot Analysis for Protein Expression and Acetylation

-

Cell Lysis: Treat cells with the HDAC6 inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., acetyl-α-tubulin, acetyl-histone H3, total α-tubulin, total histone H3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with the HDAC6 inhibitor at the desired concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with the HDAC6 inhibitor and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the PI fluorescence intensity.[7]

Visualizing the Impact of HDAC6 Inhibition

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes affected by HDAC6 inhibitors.

Caption: Mechanism of action of selective HDAC6 inhibitors.

Caption: General experimental workflow for evaluating HDAC6 inhibitors.

Conclusion

Preliminary studies on selective HDAC6 inhibitors, such as Ricolinostat and Tubastatin A, have demonstrated promising anti-cancer activity across a range of cancer cell lines. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell motility highlights the therapeutic potential of targeting HDAC6. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop novel HDAC6-targeted therapies for cancer. Future studies should continue to explore the efficacy of these inhibitors in more complex preclinical models and in combination with other anti-cancer agents to fully realize their clinical potential.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Impact of HDAC6 Inhibition on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell migration, protein quality control, and stress response. A key function of HDAC6 is the deacetylation of α-tubulin, a post-translational modification that significantly influences the stability and dynamics of the microtubule cytoskeleton. This technical guide provides an in-depth analysis of the effects of HDAC6 inhibition on microtubule dynamics, with a focus on well-characterized inhibitors such as Tubastatin A and Tubacin. While information on a specific compound denoted "Hdac6-IN-21" is not available in the public domain, the principles and findings discussed herein are broadly applicable to selective HDAC6 inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

The Role of HDAC6 in Microtubule Acetylation and Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin dimers that are essential for a multitude of cellular functions, including the maintenance of cell shape, intracellular transport, cell division, and motility. The dynamic instability of microtubules, characterized by phases of growth, shrinkage, and pause, is tightly regulated by a host of microtubule-associated proteins (MAPs) and post-translational modifications (PTMs) of tubulin.

One of the most studied PTMs is the acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin. This modification is correlated with microtubule stability. HDAC6 is the primary enzyme responsible for removing this acetyl group, thereby promoting a more dynamic microtubule network. Inhibition of HDAC6's deacetylase activity leads to an accumulation of acetylated α-tubulin (hyperacetylation), which in turn modulates microtubule dynamics.

Quantitative Effects of HDAC6 Inhibitors on Microtubule Dynamics

Pharmacological inhibition of HDAC6 has been shown to significantly alter the parameters of microtubule dynamic instability. The following tables summarize the quantitative effects of two well-studied HDAC6 inhibitors, Tubastatin A and Tubacin, on microtubule dynamics in different cell lines.

Table 1: Effect of Tubastatin A on Microtubule Dynamics in MCF-7 Cells

| Parameter | Control | Tubastatin A (15 µM) | Percent Change |

| Growth Rate (µm/min) | 16.0 ± 3.5 | 12.0 ± 2.0 | -25% |

| Shortening Rate (µm/min) | 18.0 ± 4.0 | 13.0 ± 2.5 | -28% |

| Time in Pause (%) | 37.0 ± 15.0 | 68.0 ± 7.4 | +84% |

| Dynamicity (µm/min) | 11.0 ± 4.0 | 4.0 ± 1.0 | -64% |

Data adapted from a study on MCF-7 cells.[1]

Table 2: Effect of Tubacin on Microtubule Dynamics in B16F1 Cells

| Parameter | Control | Tubacin (10 µM) | Percent Change |

| Growth Velocity (µm/min) | ~15 | ~9 | -40% |

| Shrinkage Velocity (µm/min) | ~25 | ~15 | -40% |

Data adapted from a study on B16F1 melanoma cells.[2]

These data consistently demonstrate that inhibition of HDAC6 leads to a suppression of microtubule dynamics, characterized by reduced growth and shortening rates and a significant increase in the time microtubules spend in a paused state.

Signaling Pathway of HDAC6 in Microtubule Regulation

The prevailing model for how HDAC6 inhibition affects microtubule dynamics involves more than just the passive accumulation of acetylated tubulin. Evidence suggests that the physical presence of the catalytically inactive HDAC6 on the microtubule plays a crucial role. HDAC6 has been shown to interact with microtubule plus-end tracking proteins (+TIPs) like EB1 and components of the dynactin complex, such as Arp1.[3] This interaction may be altered upon inhibitor binding, leading to a change in the regulation of microtubule dynamics at the plus ends.

References

- 1. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of HDAC6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential initial toxicity screening for a novel selective Histone Deacetylase 6 (HDAC6) inhibitor, designated here as HDAC6-IN-2. The protocols and data presented are based on established methodologies and publicly available information for well-characterized selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215), Tubastatin A, and KA2507, to serve as a representative framework for the preclinical safety assessment of new chemical entities targeting HDAC6.

Introduction to HDAC6 Inhibition and Toxicity Concerns

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its selective inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. Unlike pan-HDAC inhibitors, which can be associated with significant toxicities such as myelosuppression and cardiac effects, selective HDAC6 inhibitors are anticipated to have a more favorable safety profile. However, a thorough initial toxicity screening is paramount to identify potential liabilities and establish a safe starting dose for further preclinical and clinical development.

This guide outlines a standard workflow for the initial in vitro and in vivo toxicity assessment of a selective HDAC6 inhibitor, exemplified by the hypothetical compound HDAC6-IN-2.

Data Presentation: In Vitro Cytotoxicity of Selective HDAC6 Inhibitors

A critical first step in toxicity screening is to assess the cytotoxic potential of the compound in various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC50 values for established selective HDAC6 inhibitors against different cell types.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Ricolinostat (ACY-1215) | MM.1S (Multiple Myeloma) | MTT | ~2-8 | [1] |

| WSU-NHL (Non-Hodgkin's Lymphoma) | Cell Viability | 1.97 | [2] | |

| Hut-78 (T-cell Lymphoma) | Cell Viability | 1.51 | [2] | |

| PHA-stimulated PBMCs | DNA Synthesis | >2.5 (T-cell toxicity) | [3] | |

| Tubastatin A | N2a (Neuroblastoma) | α-tubulin acetylation | EC50 ~0.2 | [4] |

| KA2507 | B16-F10 (Melanoma) | Not specified | Not specified | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of HDAC6-IN-2 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Genotoxicity Assays

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test whether a given chemical can cause mutations in the DNA.[10][11]

Protocol:

-

Bacterial Strains: Use histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix or buffer.

-

Incubate for 20 minutes at 37°C.

-

Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

This test identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[12][13]

Protocol:

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Expose the cell cultures to at least three concentrations of HDAC6-IN-2 for a short (e.g., 4 hours) and long (e.g., 24 hours) duration, both with and without metabolic activation (S9 mix).

-

Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with Giemsa.

-

Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Data Analysis: A positive result is a concentration-related increase in the percentage of cells with chromosomal aberrations.

In Vivo Toxicity Assays

This study is designed to determine the highest dose of a substance that does not cause unacceptable side effects or mortality in the short term.[14] The OECD guidelines for acute oral toxicity testing (e.g., OECD 420, 423, 425) provide standardized procedures.[9][13]

Protocol:

-

Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females).

-

Dose Selection: Start with a preliminary dose-finding study using a small number of animals and a wide range of doses.

-

Dosing: Administer HDAC6-IN-2 orally (gavage) in a single dose to groups of animals (typically 5 per group). Include a vehicle control group.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

MTD Determination: The MTD is the highest dose that causes no mortality and is associated with only minor, reversible clinical signs of toxicity.

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.

Protocol:

-

Animals and Dosing: Treat groups of mice or rats with at least three dose levels of HDAC6-IN-2, a vehicle control, and a positive control. The highest dose should be the MTD. Administer the compound, typically via intraperitoneal injection or oral gavage.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., acridine orange or Giemsa).

-

Microscopic Analysis: Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.

-

Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Mandatory Visualization

Signaling Pathways

Caption: HDAC6 Inhibition and its Effect on Key Cellular Pathways.

Experimental Workflow

Caption: General Workflow for Initial Toxicity Screening.Conclusion

The initial toxicity screening of a novel selective HDAC6 inhibitor, such as HDAC6-IN-2, is a multi-faceted process that requires a systematic evaluation of its potential cytotoxic, genotoxic, and in vivo toxic effects. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to design and execute a robust preclinical safety assessment. By following these established methodologies, it is possible to identify potential safety concerns early in the development process, enabling informed decision-making for the advancement of promising new therapeutic agents.

References

- 1. An inhibitor of histone deacetylase 6 activity, ACY-1215, reduces cAMP and cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]

- 3. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. techsollifesciences.com [techsollifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From toxicity assessment to adaptive safety care: implementing comprehensive fast-track safety evaluation for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. oecd.org [oecd.org]

- 13. Toxicology | MuriGenics [murigenics.com]

- 14. oecd.org [oecd.org]

Hdac6-IN-21: A Technical Guide to its Mechanism and Influence on Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes, including cell migration, protein quality control, and the stress response. Its diverse functions make it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Hdac6-IN-21 is a novel, irreversible inhibitor of HDAC6, offering a potent and selective tool for studying the biological functions of this enzyme and as a potential starting point for drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its influence on cellular stress pathways, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound, also referred to as compound 13 in its initial publication, is a difluoromethyl-1,3,4-oxadiazole-based compound that acts as a mechanism-based, irreversible inhibitor of HDAC6.[1] Its unique mechanism involves a two-step, slow-binding process. Initially, this compound binds to the active site of HDAC6. Subsequently, the enzyme's catalytic zinc ion facilitates a hydrolytic ring-opening of the 1,3,4-oxadiazole moiety. This reaction generates a highly reactive difluoroacetyl-hydrazide intermediate that forms a stable, covalent adduct with the enzyme, leading to its irreversible inhibition.[1]

Influence on Cellular Stress Response

While direct studies on the influence of this compound on cellular stress response are not yet extensively published, its potent and specific inhibition of HDAC6 allows for well-founded inferences based on the known roles of the enzyme. HDAC6 is a central regulator of cellular stress responses through several key mechanisms:

-

Protein Aggregate Processing: HDAC6 is crucial for the clearance of misfolded and aggregated proteins, a hallmark of cellular stress. It facilitates the transport of ubiquitinated protein aggregates along microtubules to form aggresomes, which are then cleared by autophagy. Inhibition of HDAC6 by compounds like this compound is expected to disrupt this process, leading to an accumulation of protein aggregates.

-

Autophagy: HDAC6 plays a multifaceted role in autophagy. It is involved in the fusion of autophagosomes with lysosomes, a critical step in the degradation of cellular waste. By inhibiting HDAC6, this compound may modulate autophagic flux, which can have significant implications for cell survival under stress.

-

Heat Shock Response: HDAC6 is known to interact with and deacetylate the chaperone protein Hsp90. This deacetylation is important for the proper function of Hsp90 in folding and stabilizing its client proteins, many of which are involved in stress signaling. Inhibition of HDAC6 can lead to hyperacetylation of Hsp90, altering its chaperone activity and impacting the heat shock response.

-

Oxidative Stress: HDAC6 has been implicated in the regulation of oxidative stress by deacetylating antioxidant enzymes such as peroxiredoxins. By inhibiting HDAC6, this compound could potentially modulate the cellular response to reactive oxygen species (ROS).

-

Stress Granule Formation: HDAC6 is a component of stress granules, which are cytoplasmic aggregates of mRNA and proteins that form in response to stress and are involved in translational repression. Inhibition of HDAC6 has been shown to impair the formation of stress granules.

Quantitative Data

The following table summarizes the key quantitative data for this compound (referred to as compound 13 in the primary literature).

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.005 µM | HDAC6 | Enzyme Inhibition Assay | [1] |

| Selectivity | >1000-fold vs. HDAC1 | HDAC1 | Enzyme Inhibition Assay | [1] |

Experimental Protocols

HDAC6 Enzyme Inhibition Assay

This protocol is adapted from the methods described in the primary literature for the characterization of this compound.[1]

1. Reagents and Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys™-SIRT2, BML-KI178)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

-

This compound stock solution in DMSO

-

96-well black microplates

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 50 µL of recombinant HDAC6 enzyme diluted in assay buffer to each well.

-

Incubate the plate at 37°C for a specified pre-incubation time to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

Methodological & Application

Hdac6-IN-21: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-21 is a potent, selective, and essentially irreversible inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Structurally classified as a difluoromethyl-1,3,4-oxadiazole (DFMO), it acts as a mechanism-based inactivator of HDAC6.[1][2][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays, intended to guide researchers in oncology, neurodegenerative diseases, and other fields where HDAC6 is a therapeutic target.

Mechanism of Action

This compound operates through a two-step slow-binding mechanism.[1][5] The zinc-bound water molecule in the active site of HDAC6 attacks the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group. This is followed by a ring-opening event, which results in the formation of a deprotonated difluoroacetylhydrazide.[1][4][5] This active species forms a strong anionic coordination with the zinc ion in the catalytic pocket, leading to the essentially irreversible inhibition of HDAC6.[1][4][5]

Quantitative Data

The inhibitory activity of this compound and related compounds from the primary literature is summarized below. This compound is denoted as Compound 13 in the source publication.

| Compound | Target | IC50 (µM)¹ | Selectivity vs. HDAC1 | Notes |

| This compound (Compound 13) | HDAC6 | 0.019 | >500-fold | Essentially irreversible inhibitor. The active species is a deprotonated difluoroacetylhydrazide formed after ring-opening.[1][6] |

| Vorinostat (SAHA) | Pan-HDAC | ~0.034 | - | A well-known pan-HDAC inhibitor, often used as a positive control. |

| Compound 6 (DFMO precursor) | HDAC6 | 0.129 (2h) | High | A precursor to the active hydrazide, demonstrating time-dependent inhibition.[1] |

| Compound 17 (TFMO analog) | HDAC6 | 0.531 (1h) | High | Trifluoromethyl analog that acts as a slow-binding inhibitor but with faster off-rates compared to the DFMO counterpart.[1] |

¹IC50 values can be dependent on pre-incubation time due to the slow-binding mechanism.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a cell culture setting.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with this compound.

-

Cell Lines: A variety of human cancer cell lines can be used, such as HeLa (cervical cancer) or MM.1S (multiple myeloma). The choice of cell line should be guided by the specific research question.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.

-

-

Treatment Protocol:

-

Plate cells at the desired density in multi-well plates and allow them to adhere overnight.

-

The following day, prepare working solutions of this compound by diluting the stock solution in a fresh culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

-

Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours), depending on the experimental endpoint.

-

Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of this compound on the acetylation of its downstream target, α-tubulin.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies:

-

Anti-acetylated-α-tubulin

-

Anti-α-tubulin (as a loading control)

-

Anti-HDAC6

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

-

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

-

Materials:

-

Cells plated in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Visualizations

Signaling Pathway of HDAC6 Inhibition

Caption: Signaling pathway of HDAC6 and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of this compound target engagement.

References

- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Hdac6-IN-21 in In Vivo Mouse Models

Disclaimer: Extensive literature searches did not yield any publicly available in vivo studies for the specific compound Hdac6-IN-21. Therefore, the following application notes and protocols are generalized based on the common practices and data from studies on other selective HDAC6 inhibitors. These should be considered as a starting point for developing a study-specific protocol for this compound, and it is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies before initiating efficacy experiments.

Introduction to this compound